Cas no 176092-22-1 (10-(pyrrolidine-1-carbonyl)-10H-phenothiazine)

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine 化学的及び物理的性質
名前と識別子
-
- 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine
- phenothiazin-10-yl(pyrrolidin-1-yl)methanone
- (1''H-Phenothiazin-1''-yl)(pyrrolidin-1-yl)methanone
- 176092-22-1
- EN300-27061630
- 10H-phenothiazin-10-yl(pyrrolidin-1-yl)methanone
- HMS1680A12
- BDBM50308414
- AKOS000643126
- Oprea1_320260
- SR-01000506179-1
- SR-01000506179
- SCHEMBL8426377
- Cambridge id 6832397
- CHEMBL590513
-
- インチ: 1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2
- InChIKey: IHPFEJWVFJCIQK-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N(C2C=CC=CC1=2)C(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 296.09833431g/mol
- どういたいしつりょう: 296.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 48.8Ų
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27061630-0.1g |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine |
176092-22-1 | 95.0% | 0.1g |
$407.0 | 2025-03-20 | |
Enamine | EN300-27061630-0.05g |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine |
176092-22-1 | 95.0% | 0.05g |
$338.0 | 2025-03-20 | |
1PlusChem | 1P0284GQ-100mg |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine |
176092-22-1 | 95% | 100mg |
$565.00 | 2024-06-19 | |
1PlusChem | 1P0284GQ-50mg |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine |
176092-22-1 | 95% | 50mg |
$480.00 | 2024-06-19 |
10-(pyrrolidine-1-carbonyl)-10H-phenothiazine 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
10-(pyrrolidine-1-carbonyl)-10H-phenothiazineに関する追加情報
Professional Introduction to Compound with CAS No. 176092-22-1 and Product Name: 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine
The compound in question, identified by the chemical abstracts service number CAS No. 176092-22-1, is a member of the phenothiazine class, which has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. The product name, 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine, highlights its structural framework, which integrates a pyrrolidine moiety with a phenothiazine core. This unique combination has been explored for its potential applications in the development of novel therapeutic agents.
Phenothiazines are well-known for their broad spectrum of biological activities, including antipsychotic, antiemetic, and antimicrobial effects. The structural modification of phenothiazine derivatives has been a focal point in medicinal chemistry research, aiming to enhance their efficacy and reduce side effects. The introduction of a pyrrolidine group in 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine is particularly noteworthy, as it can influence the compound's solubility, bioavailability, and interaction with biological targets.
Recent studies have demonstrated that the pyrrolidine substituent can enhance the binding affinity of phenothiazine derivatives to certain receptors. For instance, modifications at the 10-position of the phenothiazine ring have been shown to modulate activity at serotonin receptors, which is crucial for treating neurological disorders. The compound 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine represents a promising candidate for further investigation in this context.
In addition to its pharmacological potential, the synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine involves sophisticated organic chemistry techniques. The incorporation of the pyrrolidine moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently.
The structural features of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine also make it an attractive scaffold for drug discovery. Computational modeling and molecular dynamics simulations have been utilized to predict its interactions with biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and infectious diseases.
Preclinical studies have begun to explore the therapeutic potential of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine in various disease models. Initial results indicate that it may possess anti-inflammatory and immunomodulatory properties, making it a candidate for treating chronic inflammatory conditions. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. The compound CAS No. 176092-22-1, as a key intermediate in the synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine, plays a critical role in ensuring the reproducibility and scalability of drug production processes. Its characterization through spectroscopic techniques such as NMR and mass spectrometry has been essential for confirming its structure and purity.
The field of medicinal chemistry continues to evolve with advancements in synthetic methodologies and computational tools. The study of phenothiazine derivatives remains a vibrant area of research, driven by their versatile biological activities and structural diversity. The compound 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine exemplifies how strategic modifications can lead to novel therapeutic agents with improved properties.
Future directions in this research include optimizing the synthesis of CAS No. 176092-22-1 and exploring its derivatives for enhanced pharmacological effects. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these findings into clinical applications. The continued investigation of phenothiazine-based compounds holds promise for addressing unmet medical needs across various therapeutic areas.
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